molecular formula C10H7F4N B2573999 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile CAS No. 1823323-72-3

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B2573999
CAS No.: 1823323-72-3
M. Wt: 217.167
InChI Key: VNILPJPGBDSOSP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is limited in publicly available literature, analogous trifluoromethyl-substituted phenylacetonitriles exhibit characteristic peaks:

  • ¹H NMR : A singlet near δ 2.40 ppm corresponds to the methyl group (-CH₃). The acetonitrile’s methylene protons (-CH₂CN) appear as a triplet near δ 3.80 ppm due to coupling with adjacent protons.
  • ¹³C NMR : The nitrile carbon resonates near δ 118 ppm , while the trifluoromethyl carbon (-CF₃) appears as a quartet near δ 124 ppm (J = 34 Hz).

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C≡N stretch : A strong peak at 2,250–2,200 cm⁻¹ confirms the nitrile group.
  • C-F stretches : Peaks at 1,350–1,100 cm⁻¹ and 1,120–1,020 cm⁻¹ correspond to C-F bonds in the trifluoromethyl and fluoro substituents.
  • Aromatic C=C stretches : Medium-intensity bands near 1,600–1,450 cm⁻¹ .

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 217 , consistent with the molecular weight. Fragmentation patterns include:

  • Loss of the nitrile group (-CN, 26 g/mol), yielding a fragment at m/z 191 .
  • Cleavage of the trifluoromethyl group (-CF₃, 69 g/mol), producing a fragment at m/z 148 .

Crystallographic Studies and Conformational Analysis

No single-crystal X-ray diffraction data for this compound has been published. However, conformational insights can be inferred from related structures:

  • In similar trifluoromethylphenylacetonitriles, the benzene ring adopts a planar geometry, with the -CF₃ and -CH₂CN groups oriented orthogonally to minimize steric hindrance.
  • Density Functional Theory (DFT) optimizations predict a dihedral angle of 85–90° between the acetonitrile side chain and the benzene ring.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Theory)

Density Functional Theory (DFT) Studies

Geometric optimization at the B3LYP/6-311+G(d,p) level reveals:

  • Bond lengths : The C≡N bond measures 1.16 Å , while C-F bonds in the -CF₃ group average 1.33 Å .
  • Electrostatic potential maps : The nitrile group exhibits a high electron density, making it susceptible to nucleophilic attacks.

Frontier Molecular Orbital (FMO) Analysis

  • The HOMO-LUMO gap is 5.2 eV , indicating moderate chemical reactivity.
  • The HOMO is localized on the benzene ring and nitrile group, while the LUMO resides on the trifluoromethyl moiety.

Natural Bond Orbital (NBO) Analysis

  • Hyperconjugative interactions between the σ(C-F) orbitals of the -CF₃ group and the π(C≡N) orbital stabilize the molecule by 12.3 kcal/mol .
  • The methyl group’s C-H bonds participate in weak hyperconjugation with the aromatic π-system.

Properties

IUPAC Name

2-[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N/c1-6-2-3-7(4-5-15)9(11)8(6)10(12,13)14/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNILPJPGBDSOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC#N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor, such as 2-fluoro-4-methylphenylacetonitrile, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can yield trifluoromethylated derivatives, while oxidation can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In pharmaceuticals, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The physicochemical and functional properties of this compound are best understood through comparison with similar phenylacetonitrile derivatives. Below is a detailed analysis of key analogs:

Substituent Position Variations

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
  • Molecular Formula : C₉H₅F₄N
  • CAS RN : [220239-65-6]
  • Key Differences : The fluorine and trifluoromethyl groups are positioned at 4 and 3, respectively, instead of 2 and 3. This alters electronic distribution, reducing steric hindrance compared to the 2-fluoro analog.
  • Applications : Used in liquid crystal materials and as a precursor for fluorinated polymers .
3-(Trifluoromethyl)phenylacetonitrile
  • Molecular Formula : C₉H₆F₃N
  • CAS RN : [2338-76-3]
  • Key Differences : Lacks fluorine and methyl substituents. The absence of fluorine reduces electronegativity, while the missing methyl group decreases steric bulk.
  • Applications : Intermediate in dye synthesis and corrosion inhibitors .

Halogen-Substituted Analogs

4-Chloro-2-(trifluoromethyl)phenylacetonitrile
  • Molecular Formula : C₉H₅ClF₃N
  • CAS RN : [JRD-1315]
  • Key Differences : Chlorine replaces fluorine at position 4. Chlorine’s larger atomic radius increases steric effects, while its weaker electronegativity reduces polarity compared to fluorine.
  • Applications : Explored in pesticide formulations due to enhanced hydrolytic stability .
Brominated Analogs (e.g., 4-Bromo-3-(trifluoromethyl)phenylacetonitrile)
  • Molecular Formula : C₉H₅BrF₃N
  • CAS RN : [1159512-69-2]
  • Key Differences : Bromine introduces greater steric hindrance and polarizability, impacting reaction kinetics in cross-coupling reactions.
  • Applications : Key substrate in Suzuki-Miyaura couplings for drug discovery .

Substituent Electronic Effects

2,5-Bis(trifluoromethyl)phenylacetonitrile
  • Molecular Formula : C₁₀H₅F₆N
  • CAS RN : [2712-78-9]
  • Key Differences : Dual -CF₃ groups at positions 2 and 5 create a highly electron-deficient aromatic system, accelerating nucleophilic substitution reactions.
  • Applications: Specialty monomer for high-performance fluoropolymers .
4-Hydroxy-3-phenoxybenzeneacetonitrile Derivatives
  • Example: 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile
  • Molecular Formula: C₁₄H₁₀FNO₂
  • CAS RN : [76783-44-3]
  • Key Differences: Hydroxyl and phenoxy groups introduce hydrogen-bonding capacity, altering solubility and biological activity.
  • Applications : Investigated as a chiral building block in asymmetric synthesis .

Research Findings and Trends

Structure-Activity Relationships

  • Electron-Withdrawing Effects: Fluorine and -CF₃ groups in 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile enhance resistance to oxidative degradation compared to non-fluorinated analogs, as shown in molecular dynamic simulations .
  • Steric Influence : The methyl group at position 4 improves regioselectivity in aromatic substitution reactions, a feature absent in simpler analogs like 3-(trifluoromethyl)phenylacetonitrile .

Market and Industrial Relevance

  • 3-(Trifluoromethyl)phenylacetonitrile dominates industrial applications due to lower synthesis costs, but 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile is gaining traction in niche pharmaceutical markets for its optimized reactivity .

Data Tables

Table 1: Comparative Overview of Key Analogs

Compound Name Molecular Formula Molecular Weight CAS RN Key Features Applications
2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile C₁₀H₇F₄N 229.17 [N/A] High steric hindrance, dual EWGs Pharma intermediates
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile C₉H₅F₄N 203.13 [220239-65-6] Moderate reactivity Liquid crystals
3-(Trifluoromethyl)phenylacetonitrile C₉H₆F₃N 185.14 [2338-76-3] Low steric bulk Dye synthesis
4-Chloro-2-(trifluoromethyl)phenylacetonitrile C₉H₅ClF₃N 219.59 [JRD-1315] Hydrolytic stability Pesticides

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorine atom, a trifluoromethyl group, and an acetonitrile moiety. These functional groups contribute to its unique chemical properties and potential biological interactions.

Biological Activity Overview

The biological activity of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against multiple human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)0.25Induction of apoptosis via caspase activation
MDA-MB-231 (Breast cancer)0.15Inhibition of tubulin polymerization
HeLa (Cervical cancer)0.30Cell cycle arrest at G2/M phase

The mechanism by which 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Tubulin Inhibition : It interferes with microtubule dynamics, preventing proper cell division.
  • Cell Cycle Regulation : The compound induces cell cycle arrest, particularly at the G2/M checkpoint, thereby inhibiting proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • A study published in Molecular Pharmacology demonstrated that 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile inhibited the growth of various cancer cell lines with IC50 values ranging from 0.15 to 0.30 µM, indicating potent anticancer activity .
  • Another research article highlighted its ability to induce apoptosis in A549 lung cancer cells through the activation of caspase pathways, emphasizing its role as a potential therapeutic agent for lung cancer .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile, and how can its purity be validated?

  • Answer : The synthesis typically involves multi-step functionalization of phenylacetonitrile precursors. For example, halogenation (fluorination at the 2-position) and trifluoromethylation (at the 3-position) can be achieved via palladium-catalyzed cross-coupling or radical-mediated reactions . Methylation at the 4-position may require Friedel-Crafts alkylation or directed ortho-metalation strategies. Purity validation should combine gas chromatography (GC) for quantitative analysis (>98% purity as per similar compounds ) and nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing F/CF3 environments via 19F^{19}\text{F} NMR) . Mass spectrometry (MS) further confirms molecular weight (expected ~227.14 g/mol based on analogs ).

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental protocols?

  • Answer : Key properties include:

  • Melting point : Estimated 40-50°C (based on 4-(trifluoromethyl)phenylacetonitrile analogs ).
  • Boiling point : ~250°C at atmospheric pressure (extrapolated from similar nitriles ).
  • Density : ~1.23 g/cm³ (similar to trifluoromethyl-substituted aromatics ).
  • Solubility : Likely low in polar solvents; dimethylformamide (DMF) or dichloromethane (DCM) are recommended for reactions.
    These properties necessitate storage below 0°C to prevent decomposition and handling in inert atmospheres to avoid moisture sensitivity .

Q. What safety protocols are mandatory when handling this compound?

  • Answer : Classified under hazard code 6.1 (toxic), requiring:

  • Personal protective equipment (PPE) : Gloves, goggles, and fume hoods.
  • Storage : Below -20°C in airtight containers, segregated from oxidizing agents .
  • First aid : Immediate flushing with water for skin/eye contact and activated charcoal ingestion treatment .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (F, CF3) affect the compound’s reactivity in C–C bond-forming reactions?

  • Answer : The trifluoromethyl and fluorine groups induce strong electron withdrawal, activating the benzylic C–H bond for deprotonation to generate nucleophilic cyanomethyl intermediates. This facilitates alkylation or arylation under basic conditions (e.g., KOtBu in DMF). Computational studies (DFT) on similar systems show enhanced electrophilicity at the nitrile-bearing carbon, favoring Michael additions or SNAr reactions .

Q. What role could this compound play in designing organic semiconductors or liquid crystals?

  • Answer : The rigid aromatic core and polar nitrile/fluorine groups make it a candidate for electron-transport materials. For example, cyano-substituted distyrylbenzene derivatives (synthesized from phenylacetonitrile precursors) exhibit n-type conductivity in organic thin-film transistors (OTFTs) . The trifluoromethyl group enhances thermal stability and reduces HOMO-LUMO gaps, critical for charge mobility .

Q. Which computational models best predict the crystal structure and solubility of this compound?

  • Answer : Density functional theory (DFT) optimizes molecular geometry, while molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) model crystal packing and solvent interactions. For solubility, COSMO-RS calculations correlate with experimental logP values (predicted ~2.5 for this compound, similar to 4-(trifluoromethyl)phenylacetonitrile ). Refer to studies on 4-(trifluoromethyl)phenylacetonitrile’s MD simulations for methodological frameworks .

Data Contradictions & Validation

  • Purity Metrics : While GC data for analogs report >98% purity , discrepancies may arise from residual solvents or regioisomers. Validate via 13C^{13}\text{C} NMR to confirm substitution patterns .
  • Hazard Classification : Some sources list UN 1992 (flammable liquid) , while others emphasize toxicity (UN 3439) . Cross-reference Safety Data Sheets (SDS) for region-specific regulations.

Methodological Recommendations

  • Synthesis : Optimize reaction yields using Design of Experiments (DoE) for variables like temperature, catalyst loading, and solvent polarity .
  • Characterization : Combine X-ray crystallography (for solid-state structure) and differential scanning calorimetry (DSC) for phase behavior analysis .

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